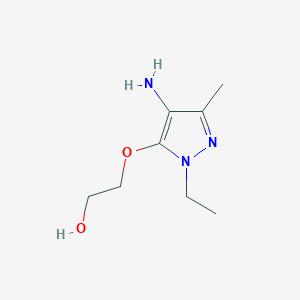
2-((4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features an amino group, an ethyl group, and a methyl group attached to the pyrazole ring, along with an ethan-1-ol moiety
Vorbereitungsmethoden
The synthesis of 2-((4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine hydrate with ethyl acetoacetate, followed by cyclization.
Substitution reactions:
Attachment of the ethan-1-ol moiety: This step involves the reaction of the substituted pyrazole with an appropriate alcohol derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
2-((4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Wissenschaftliche Forschungsanwendungen
2-((4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its biological activity, including its effects on enzymes, receptors, and cellular pathways.
Industrial Applications: It can be utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group and the ethan-1-ol moiety can form hydrogen bonds with target molecules, influencing their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol include other pyrazole derivatives such as:
3,5-Dimethyl-1H-pyrazole: Lacks the amino and ethan-1-ol groups, making it less versatile in terms of functionalization.
4-Amino-1-ethyl-3-methyl-1H-pyrazole: Similar structure but without the ethan-1-ol moiety, which may affect its solubility and reactivity.
1-Ethyl-3-methyl-4-nitro-1H-pyrazole: Contains a nitro group instead of an amino group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H15N3O2 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-(4-amino-2-ethyl-5-methylpyrazol-3-yl)oxyethanol |
InChI |
InChI=1S/C8H15N3O2/c1-3-11-8(13-5-4-12)7(9)6(2)10-11/h12H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
HVNUYNGGHPVONS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=N1)C)N)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)



![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)




![rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13489296.png)



![5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole](/img/structure/B13489319.png)
